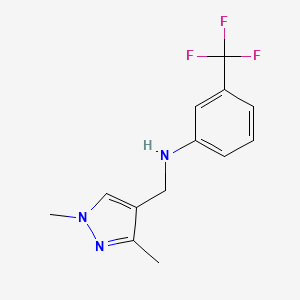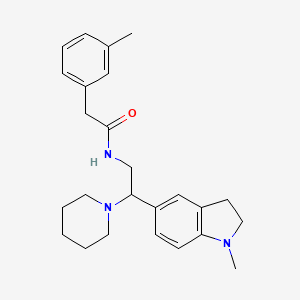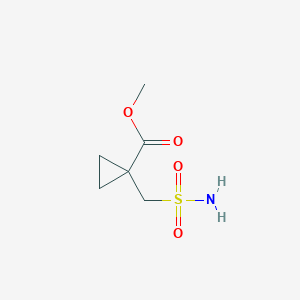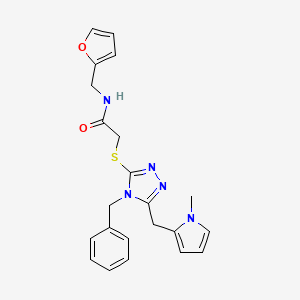![molecular formula C19H18N2O3 B2798868 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898463-41-7](/img/structure/B2798868.png)
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound of considerable interest in various fields of scientific research, including chemistry, biology, and medicine
Applications De Recherche Scientifique
3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has a broad range of applications across different fields:
Chemistry: Used as a building block for synthesizing more complex molecules, the compound serves as an intermediate in the production of various chemicals and pharmaceuticals.
Biology: It is often employed in biochemical studies to investigate enzyme interactions, receptor binding, and cellular processes.
Medicine: Research indicates potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities, making it a candidate for drug development.
Industry: The compound's unique chemical properties enable its use in the formulation of specialty chemicals and materials, such as dyes and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the pyrroloquinoline core through cyclization reactions. This core can be synthesized by reacting 2-aminobenzaldehyde with an appropriate cyclic ketone under specific conditions to form the desired heterocyclic framework. The methoxy group is introduced via a methylation reaction, while the benzamide moiety can be added through an amide bond formation reaction, often using reagents such as carbodiimides under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound requires scalable and efficient processes. Key considerations include reaction yield, purity of the final product, and cost-effectiveness. Continuous flow synthesis and batch processing are common methods used to achieve large-scale production. Optimization of reaction parameters and purification techniques, such as recrystallization and chromatography, are essential to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas in the presence of a palladium catalyst, can convert the oxo group to a hydroxyl group, forming reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the methoxy and amide groups, creating a variety of derivatives with different functional groups.
Oxidation: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenated reagents, strong bases (e.g., sodium hydroxide)
Major Products: The reactions mentioned above yield a range of products depending on the specific reagents and conditions used For example, oxidation of the methoxy group might result in carboxylic acid derivatives, while reduction of the oxo group can lead to hydroxylated compounds
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their function and affecting cellular signaling pathways.
Pathways Involved: Its biological activity can be mediated through various pathways, including modulation of gene expression, inhibition of enzymatic activity, and disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Comparing 3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide with similar compounds highlights its unique attributes:
Similar Compounds: 3-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, N-(2-oxo-3,4-dihydro-1H-pyrroloquinolin-7-yl)benzamide
Uniqueness: This compound’s distinctive heterocyclic structure and the presence of both methoxy and amide functionalities differentiate it from its analogs
This compound is a fascinating compound with a wide array of applications and unique chemical properties. From synthetic preparation to reaction analysis and practical uses in various fields, it exemplifies the breadth of knowledge and innovation in contemporary chemical research.
Propriétés
IUPAC Name |
3-methoxy-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-6-2-4-13(10-16)19(23)20-15-8-12-5-3-7-21-17(22)11-14(9-15)18(12)21/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYCJLJLFBTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2798786.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2798792.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)



![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)
![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/new.no-structure.jpg)
![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2798808.png)
